molecular formula C9H11Cl2N B2363743 3,4-dichloro-N-(propan-2-yl)aniline CAS No. 54962-86-6

3,4-dichloro-N-(propan-2-yl)aniline

Cat. No.: B2363743
CAS No.: 54962-86-6
M. Wt: 204.09
InChI Key: APRDBMFEPXNCSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dichloro-N-(propan-2-yl)aniline is an organic compound with the molecular formula C9H11Cl2N. It is a derivative of aniline, where the hydrogen atoms at the 3 and 4 positions on the benzene ring are replaced by chlorine atoms, and the nitrogen atom is substituted with an isopropyl group. This compound is used in various chemical syntheses and has applications in different fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(propan-2-yl)aniline typically involves the reaction of 3,4-dichloroaniline with isopropyl halides under basic conditions. One common method is the alkylation of 3,4-dichloroaniline using isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-(propan-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

3,4-dichloro-N-(propan-2-yl)aniline is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism by which 3,4-dichloro-N-(propan-2-yl)aniline exerts its effects involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the isopropyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and research contexts .

Biological Activity

3,4-Dichloro-N-(propan-2-yl)aniline is a chlorinated aniline derivative known for its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry, environmental science, and toxicology. This article aims to explore the biological activity of this compound by reviewing its effects on different biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C10H12Cl2N. The presence of chlorine atoms at the 3 and 4 positions on the aniline ring significantly influences its biological properties. The isopropyl group attached to the nitrogen atom also plays a crucial role in modulating the compound's reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound acts by disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Cytotoxic Effects

In cellular assays, this compound has shown cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values in the low micromolar range against human colon cancer cells. The compound induces apoptosis through the activation of caspase pathways.

Cell Line IC50 (µM)
HCT116 (Colon Cancer)5.0
HeLa (Cervical Cancer)7.2

The mechanism of action for this compound involves several biochemical interactions:

  • Enzyme Inhibition : The compound inhibits specific enzymes involved in metabolic pathways critical for cell survival.
  • Reactive Oxygen Species (ROS) Generation : It promotes ROS production, leading to oxidative stress and subsequent cell death.
  • DNA Interaction : Preliminary studies suggest that it may intercalate into DNA, disrupting replication and transcription processes.

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University evaluated the anticancer potential of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with significant induction of apoptosis markers.

Case Study 2: Environmental Toxicology

Another investigation focused on the environmental impact of this compound, particularly its toxicity to aquatic organisms. Results showed that exposure to sub-lethal concentrations affected growth and reproduction in model organisms like Daphnia magna.

Properties

IUPAC Name

3,4-dichloro-N-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2N/c1-6(2)12-7-3-4-8(10)9(11)5-7/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRDBMFEPXNCSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

480.0 g (2.5 mol) of 3,4-dichloronitrobenzene were reacted in 2500 ml of butyl acetate under the reaction conditions described in Example 1 with 10 g of sulfited platinum catalyst F1OP. After the solvent had been distilled off in vacuo, the residue was fractionated to give 431.0 g of N-isopropyl-3,4-dichloroaniline at a purity of 98.9% (GC) in the boiling range 143° to 148° C. (13.33 to 16 bar), which corresponds to a yield of 84.5% of theory.
Quantity
480 g
Type
reactant
Reaction Step One
Quantity
2500 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step Two

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